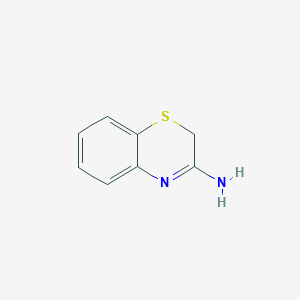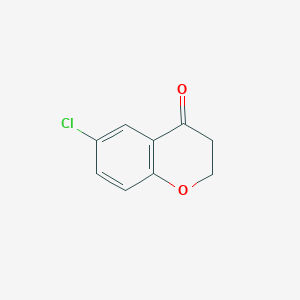![molecular formula C14H12FN3OS B184963 1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea CAS No. 16113-37-4](/img/structure/B184963.png)
1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In
作用機序
The mechanism of action of 1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has not been fully elucidated. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. One study found that the compound was able to inhibit the activity of an enzyme called tyrosinase, which is involved in the synthesis of melanin. This suggests that the compound may have potential applications in the treatment of hyperpigmentation disorders. Another study found that the compound was able to inhibit the activity of an enzyme called xanthine oxidase, which is involved in the production of uric acid. This suggests that the compound may have potential applications in the treatment of gout.
実験室実験の利点と制限
One advantage of using 1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea in lab experiments is its ability to inhibit the activity of certain enzymes and receptors. This makes it a useful tool for investigating the role of these enzymes and receptors in various physiological processes. However, one limitation of using the compound is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of lab animals or human subjects.
将来の方向性
There are several potential future directions for research on 1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea. One direction is to investigate the compound's potential applications in the treatment of cancer and Alzheimer's disease. Another direction is to investigate the compound's potential applications in the treatment of hyperpigmentation disorders and gout. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to determine its potential toxicity and side effects.
合成法
The synthesis of 1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been reported in several studies. One method involves the reaction of 4-fluoroaniline with 2,4-pentanedione in the presence of ammonium acetate and acetic acid to form a Schiff base intermediate. This intermediate is then reacted with thiourea in the presence of ethanol to yield the final product. Another method involves the reaction of 4-fluoroaniline with cyclohexane-1,3-dione in the presence of ammonium acetate and acetic acid to form a Schiff base intermediate. This intermediate is then reacted with thiourea in the presence of ethanol to yield the final product.
科学的研究の応用
1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been studied for its potential applications in scientific research. One study investigated the compound's ability to inhibit the growth of cancer cells in vitro. The study found that the compound was able to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Another study investigated the compound's ability to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. The study found that the compound was able to inhibit the activity of acetylcholinesterase, suggesting that it may have potential applications in the treatment of Alzheimer's disease.
特性
CAS番号 |
16113-37-4 |
|---|---|
分子式 |
C14H12FN3OS |
分子量 |
289.33 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H12FN3OS/c15-11-5-7-12(8-6-11)17-14(20)18-16-9-10-3-1-2-4-13(10)19/h1-9,19H,(H2,17,18,20)/b16-9+ |
InChIキー |
UFHGAOUVTRWRMZ-MDZDMXLPSA-N |
異性体SMILES |
C1=C/C(=C\NNC(=S)NC2=CC=C(C=C2)F)/C(=O)C=C1 |
SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NC2=CC=C(C=C2)F)O |
正規SMILES |
C1=CC(=CNNC(=S)NC2=CC=C(C=C2)F)C(=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)

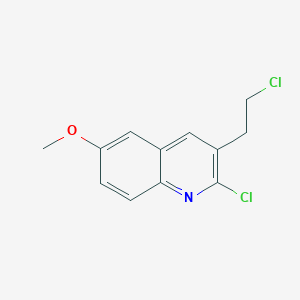

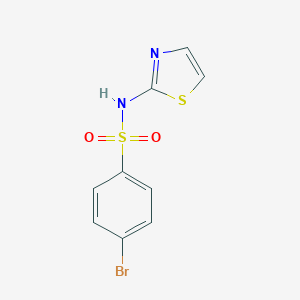

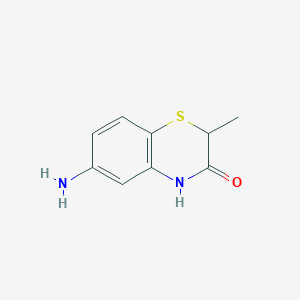
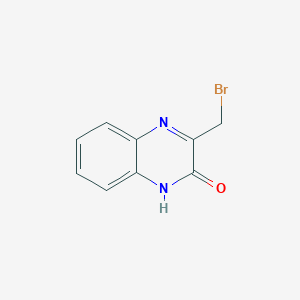
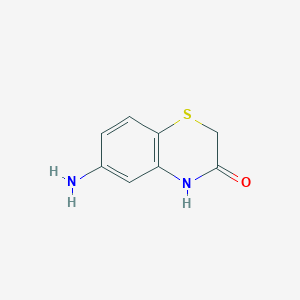
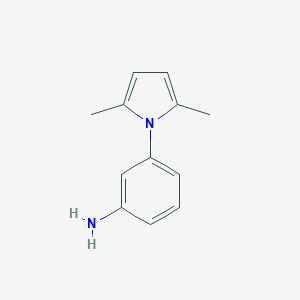
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B184899.png)
